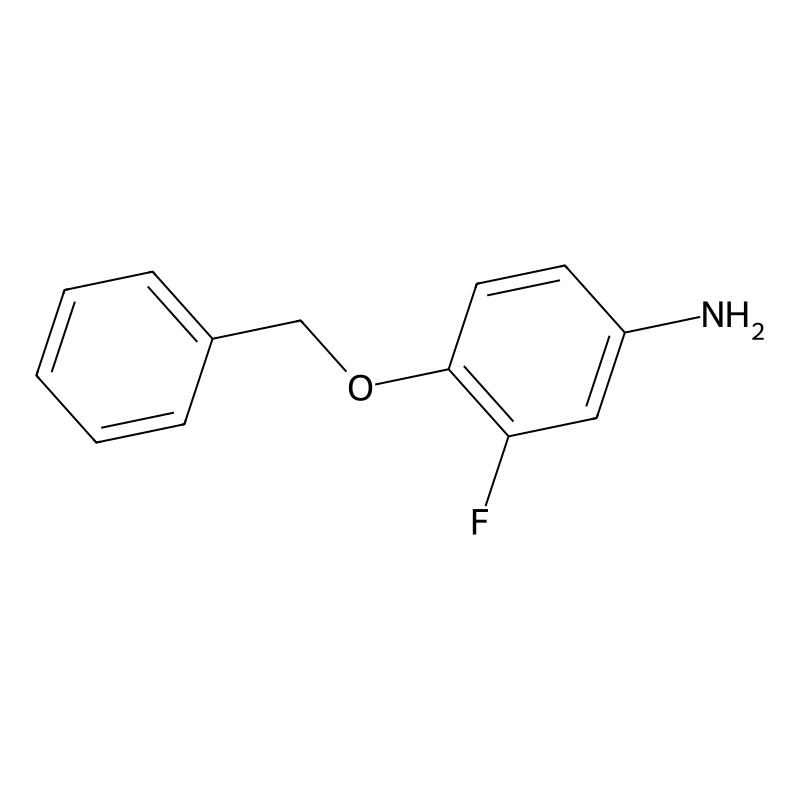

4-(Benzyloxy)-3-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Transition Metal Complexes

Scientific Field: Chemistry

Summary of Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde.

Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives.

Results or Outcomes: The synthesized metal(II) complexes showed potent in vitro antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands.

Synthesis of Chalcones Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: This compound is used in the synthesis of novel chalcones derivatives.

Methods of Application: The compound is synthesized by coupling with aromatic substituted aldehyde.

Results or Outcomes: The synthesized compounds were screened for antimicrobial activity.

Preparation of Hetaryl-Azophenol Dyes

Scientific Field: Dye Chemistry

Summary of Application: This compound plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid.

Development of PPARα Agonists for Retinal Disorders

Summary of Application: A 4-Benzyloxy-benzylamino Chemotype, which is similar to “4-(Benzyloxy)-3-fluoroaniline”, has been evolved to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders.

Results or Outcomes: The study reported proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and preliminary pharmacokinetic assessment of a first-generation lead.

Benzylic Oxidations and Reductions

Scientific Field: Organic Chemistry

Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “4-(Benzyloxy)-3-fluoroaniline”, are activated toward free radical attack.

Synthesis of Novel Pyrazole Derivatives

Summary of Application: A 4-Benzyloxy-benzylamino Chemotype, which is similar to “4-(Benzyloxy)-3-fluoroaniline”, has been used in the synthesis of novel pyrazole derivatives.

Results or Outcomes: The synthesized pyrazole derivatives were found to exhibit significant anti-inflammatory and analgesic activities.

4-(Benzyloxy)-3-fluoroaniline is an organic compound with the molecular formula C₁₃H₁₂FNO. It features a benzene ring substituted with a benzyloxy group and a fluoro group at the para and meta positions, respectively. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The presence of both the fluoro and benzyloxy groups enhances its chemical reactivity and biological activity.

- Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles, making it useful in synthesizing other compounds.

- Reduction Reactions: The aniline part can be reduced to form amines or further functionalized.

- Condensation Reactions: It can participate in condensation reactions to form more complex organic structures, such as imines or amides .

The biological activity of 4-(Benzyloxy)-3-fluoroaniline has been explored primarily in the context of medicinal chemistry. It has shown potential as:

- Anticancer Agent: Some derivatives of this compound have demonstrated inhibitory effects on cancer cell lines.

- Cholesterol Absorption Inhibitor: Its structural characteristics allow it to function as a cholesterol absorption inhibitor, which is significant for cardiovascular health .

Several synthesis methods for 4-(Benzyloxy)-3-fluoroaniline have been documented:

- One-Pot Synthesis: A method involving the reaction of 4-hydroxybenzaldehyde with alkali carbonate, benzyl chloride, and 4-fluoroaniline in a single reaction vessel. This approach simplifies the process and reduces costs by minimizing the number of steps involved .

- Catalytic Reduction: Utilizing ferric chloride hexahydrate as a catalyst for reducing intermediates to obtain 4-(Benzyloxy)-3-fluoroaniline efficiently .

- Alternative Routes: Other methods involve various solvents and reaction conditions, allowing for flexibility in synthesis depending on available reagents and desired yields .

4-(Benzyloxy)-3-fluoroaniline serves several important applications:

- Intermediate in Pharmaceutical Synthesis: It is used in the synthesis of various drugs, particularly those targeting metabolic disorders.

- Research Chemical: Its unique structure makes it valuable for research in organic chemistry and medicinal chemistry.

- Building Block for Agrochemicals: The compound is also utilized in developing pesticides and herbicides due to its reactive properties .

Studies on interaction mechanisms involving 4-(Benzyloxy)-3-fluoroaniline have revealed insights into its reactivity:

- Molecular Docking Studies: These studies have suggested potential binding sites for this compound within target proteins, indicating its possible role as a lead compound for drug development.

- Enzyme Inhibition Assays: Testing has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which is crucial for therapeutic applications .

Several compounds share structural similarities with 4-(Benzyloxy)-3-fluoroaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Benzyloxy)-2-fluoroaniline | C₁₃H₁₂FNO | Similar structure but differs in fluorine position. |

| 4-(Benzyloxy)-3-chloroaniline | C₁₃H₁₂ClNO | Contains chlorine instead of fluorine; different reactivity profile. |

| 4-(Benzyloxy)-3-nitroaniline | C₁₃H₁₂N₂O₂ | Nitro group introduces different electronic properties. |

| 1-Benzyloxy-2-fluoro-4-nitrobenzene | C₁₃H₉FNO₃ | More complex structure with additional nitro group; used in different applications. |

The uniqueness of 4-(Benzyloxy)-3-fluoroaniline lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities not found in its analogs.